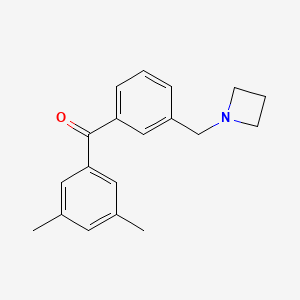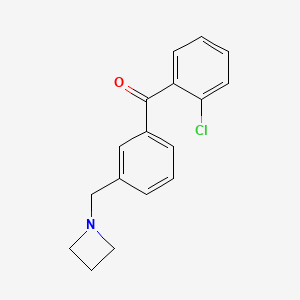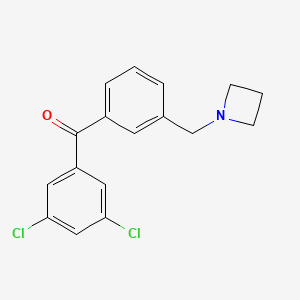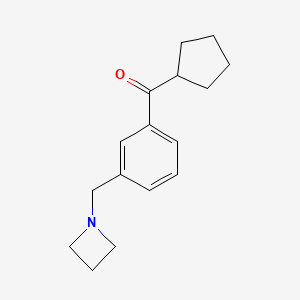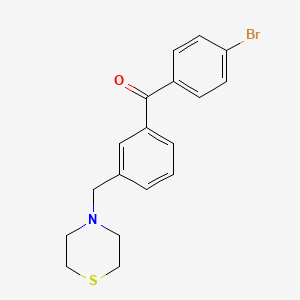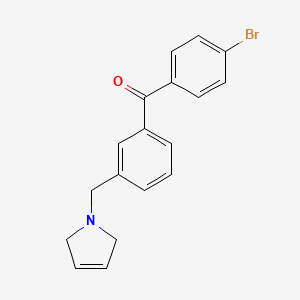![molecular formula C11H17FN2O B1293400 N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine CAS No. 221199-31-1](/img/structure/B1293400.png)
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine
Übersicht
Beschreibung
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine, also known as N-Fluoro-3-dimethylaminopropyl-N,N-dimethylamine, is an organic compound that belongs to the family of amines. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of various organic compounds. In addition, N-Fluoro-3-dimethylaminopropyl-N,N-dimethylamine is used in the production of various pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Drug Synthesis
This compound is utilized in the synthesis of various drugs due to its ability to act as a precursor for pharmacologically active molecules. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and bioavailability .
Catalysis
In the field of catalysis, this compound can serve as a ligand for transition metal catalysts. The presence of the amino group and the ether linkage can coordinate with metals, facilitating various catalytic reactions important in industrial processes.
Material Science
Researchers in material science may employ this compound in the development of new polymeric materials. Its bifunctional nature, with both an amine and a fluorophenoxy group, allows it to act as a crosslinking agent, potentially leading to materials with novel properties.
Biological Studies
Environmental Applications
Due to its synthetic versatility, this compound can be modified to create agents for environmental remediation. For example, it could be used to synthesize compounds that bind to and neutralize toxins or pollutants.
Analytical Chemistry
In analytical chemistry, this compound can be used to modify surfaces or create specific sensors. Its ability to bind to various substrates makes it useful for developing new methods of detection for chemical or biological agents.
Agricultural Research
The compound’s potential for modification makes it a candidate for creating new pesticides or herbicides. By altering its structure, scientists can design molecules that target specific pests or weeds without affecting other plants.
Nanotechnology
Finally, in nanotechnology, this compound can be used to functionalize the surface of nanoparticles. This functionalization can impart stability, selectivity, and solubility to nanoparticles, which is crucial for their application in medicine and electronics.
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBJCIZFGGBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649871 | |
| Record name | 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine | |
CAS RN |
221199-31-1 | |
| Record name | 4-[3-(Dimethylamino)propoxy]-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



